3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine
Overview
Description
The closest compounds I found are “3-(((2,3-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOIC ACID” and “3-(2,3-dimethylphenoxy)propanoic acid”. The former is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The latter has a molecular weight of 194.23 and appears as a powder .
Chemical Reactions Analysis
A study on “3-(2,3-Dimethylphenoxy)propane-1,2-diol” found that depending on the conditions of crystallization from solutions, it forms three relatively stable crystalline modifications . Another study reported the synthesis of alkenes via acid-catalyzed dehydration of 3,3-dimethyl-2-butanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,3-dimethylphenoxy)propanoic acid” include a molecular weight of 194.23, and it appears as a powder . Another related compound, “2,3-Dimethylphenol”, is a solid powder .
Scientific Research Applications
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Proteomics Research
- Field : Biochemistry
- Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
- Results : The outcomes of such research can lead to a better understanding of cellular processes, disease mechanisms, and can aid in the development of new therapies .
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Synthesis of Bioactive Compounds
- Field : Organic Chemistry
- Application : Compounds with similar structures have been used as intermediates in the synthesis of bioactive compounds . Bioactive compounds have actions in the body and can be used in drug discovery and design.
- Method : One common method used is the Castagnoli-Cushman reaction . This reaction is used to synthesize lactams, a type of cyclic amide, from α,β-unsaturated compounds and amines.
- Results : The synthesis of new bioactive compounds can lead to the development of new drugs and therapies .
Safety And Hazards
properties
IUPAC Name |
3-(2,3-dimethylphenoxy)-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-6-4-7-12(11(10)2)14-9-5-8-13-3/h4,6-7,13H,5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKXZUFRYJGKDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCNC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629781 | |
Record name | 3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine | |
CAS RN |
915921-58-3 | |
Record name | 3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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